molecular formula C14H19N5OS B6437861 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine CAS No. 2549063-72-9

3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B6437861
CAS No.: 2549063-72-9
M. Wt: 305.40 g/mol
InChI Key: QIZUUWOOGLAWMH-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C14H19N5OS and its molecular weight is 305.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.13103142 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their roles in pharmacology, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, a pyridine moiety, and an azetidine group. This unique combination may contribute to its biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. Research indicates that derivatives with thiadiazole rings show promising results against Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Activity (MIC in μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus32.647.5 (Itraconazole)
Escherichia coli2520 (Streptomycin)
Candida albicans3015 (Fluconazole)

The compound’s antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within the pathogens .

Anticancer Activity

Recent studies have suggested that thiadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For instance, compounds similar to this one have shown activity against pancreatic cancer cells, indicating potential for further development in cancer therapeutics .

Anti-inflammatory Effects

Thiadiazole compounds have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with specific substitutions at the thiadiazole ring exhibited enhanced antibacterial activity against multi-drug resistant strains of bacteria .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that certain thiadiazole derivatives led to significant reductions in cell viability, suggesting their potential as anticancer agents .
  • Mechanistic Insights : Research indicated that the compound might exert its effects through the inhibition of key enzymes involved in microbial metabolism and proliferation, providing insights into its mode of action .

Scientific Research Applications

CCR6 Modulation

One of the primary applications of this compound is as a CCR6 receptor modulator . Research indicates that it can be utilized in the treatment or prevention of various diseases linked to the immune system, such as autoimmune disorders and certain cancers. The CCR6 receptor plays a critical role in the migration of immune cells, making it a target for therapeutic interventions .

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the azetidine and pyridine rings may enhance the antimicrobial efficacy against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .

Neuroprotective Effects

Preliminary investigations suggest that compounds similar to 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the azetidine ring.
  • Introduction of the pyridine moiety.
  • Functionalization at the thiadiazole position.

Various derivatives have been synthesized to optimize biological activity and selectivity towards specific targets. These modifications can enhance potency and reduce side effects.

Case Studies

StudyObjectiveFindings
Evaluate CCR6 modulationDemonstrated effective modulation leading to reduced inflammation in murine models.
Assess antimicrobial propertiesShowed significant activity against E. coli and S. aureus with low MIC values.
Investigate neuroprotective effectsIndicated reduction in neuronal cell death under oxidative stress conditions in vitro.

Properties

IUPAC Name

3-(2-methoxyethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-18(14-16-12(17-21-14)6-8-20-2)11-9-19(10-11)13-5-3-4-7-15-13/h3-5,7,11H,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZUUWOOGLAWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NS3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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